2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Chemical Structure and Key Features 2-[2-(2-Chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound characterized by a fused isoindole-1,3-dione core linked via an ethylene bridge to a 2-chloroquinoline moiety. This hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and halogenated motifs .
For example, 2-(4-acetylphenyl)isoindoline-1,3-dione reacts with aldehydes (e.g., indolecarbaldehyde) under basic conditions to form conjugated products . The target compound likely follows a similar route, substituting indolecarbaldehyde with 2-chloroquinoline-3-carbaldehyde. Structural confirmation would rely on techniques like X-ray crystallography (using SHELX programs ) and NMR spectroscopy.
Properties
IUPAC Name |
2-[2-(2-chloroquinolin-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-17-13(11-12-5-1-4-8-16(12)21-17)9-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXUWFSLCAYUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is to start with 2-chloroquinoline-3-carboxaldehyde, which undergoes a series of reactions to introduce the isoindole-1,3-dione group. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts such as zinc iodide (ZnI2) or l-proline to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and microwave-assisted synthesis are techniques that can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the quinoline ring system.
Substitution: : Substitution reactions at different positions on the quinoline ring can lead to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include oxidized quinoline derivatives, reduced isoindole-1,3-dione derivatives, and substituted quinoline compounds. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted under National Cancer Institute protocols demonstrated significant antitumor activity against various human cancer cell lines. The compound exhibited mean growth inhibition values (GI50) around 15.72 µM, indicating its effectiveness as an antimitotic agent .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione may have neuroprotective properties. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that these compounds can modulate neuroinflammatory pathways, potentially offering therapeutic benefits .
Antimicrobial Properties
Preliminary investigations have also indicated that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for further exploration in the development of new antibiotics or antifungal agents.
Case Study 1: Anticancer Efficacy
A study published in 2024 assessed the efficacy of this compound against a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in sensitive cell lines, providing a strong basis for its further development as an anticancer drug .
Case Study 2: Neuroprotective Mechanisms
In another investigation focusing on neuroprotection, researchers explored the ability of this compound to inhibit oxidative stress and inflammation in neuronal cells. The findings suggested that it could protect against neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease pathology .
Case Study 3: Antimicrobial Activity
A recent screening for antimicrobial activity revealed that derivatives of this compound showed promising results against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism by which 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The quinoline ring system can bind to these targets, modulating their activity and leading to biological effects. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of isoindole-1,3-dione derivatives, which exhibit diverse bioactivities depending on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations
In contrast, hydrophilic groups (e.g., sulfanyl-ethoxy in 2-[2-(2-sulfanylethoxy)ethyl]-isoindole-1,3-dione) increase aqueous solubility, favoring pharmacokinetics .
Receptor Binding: The benzimidazole derivative (Compound 18) exhibits strong PDE10A inhibition due to π-π stacking and hydrogen bonding with the enzyme’s active site . Quinoline-containing analogues may target serotonin receptors (5-HTR) or kinases, leveraging halogen interactions with hydrophobic pockets .
Synthetic Accessibility: Derivatives with simple alkyl or aryl groups (e.g., 2-[(4-chloroanilino)methyl]-isoindole-1,3-dione) are synthesized in fewer steps compared to quinoline hybrids, which require multi-component reactions .
Data Table: Physicochemical Properties
Biological Activity
The compound 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of This compound can be described as follows:
- Molecular Formula: C₁₄H₁₂ClN₃O₂
- Molecular Weight: 287.72 g/mol
- Functional Groups: Isoindole, chloroquinoline
Antibacterial Activity
Recent studies have demonstrated that derivatives of 2-chloroquinoline exhibit significant antibacterial properties. For example:
- A study reported the synthesis of various derivatives based on 2-chloroquinoline and evaluated their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited promising results comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound 4e | S. aureus | 18 | |
| Compound 4f | E. coli | 20 | |
| Ampicillin | S. aureus | 22 |
Antifungal Activity
In addition to antibacterial properties, compounds derived from the isoindole structure have shown antifungal activity. The synthesis of novel derivatives has led to compounds that inhibit fungal growth effectively:
- A study highlighted that certain derivatives displayed significant antifungal activity against strains like Candida albicans, suggesting a potential for therapeutic application in fungal infections .
Anticancer Activity
The anticancer potential of This compound has also been explored. Research indicates that compounds incorporating the chloroquinoline moiety exhibit selective cytotoxicity against various cancer cell lines:
- One study synthesized a series of indolinone derivatives with the chloroquinoline fragment and tested them against ovarian cancer cells (A2780). The results showed that certain derivatives induced apoptosis in cancer cells while being non-toxic to normal cells at similar concentrations .
Table 2: Cytotoxicity of Compounds on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| LM08 | A2780 (Ovarian) | 41.3 | |
| LM10 | A2780 (Ovarian) | 45.0 | |
| Control | Normal Fibroblast 3T3 | >100 |
The biological activity of these compounds can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: Many isoindole derivatives inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory responses. Compounds have shown greater inhibition ratios compared to standard drugs like meloxicam .
- Induction of Apoptosis: Certain derivatives induce programmed cell death in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
- Antioxidant Properties: Some studies have indicated that these compounds can scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress in cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[2-(2-chloroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, and what methodological considerations ensure high yield and purity?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a chloroquinoline derivative with a phthalimide-containing intermediate (e.g., using phthalic anhydride under acidic conditions). Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., dioxane) with catalysts like 4-dimethylaminopyridine (DMAP) to enhance acyl transfer efficiency .
- Purification : Column chromatography or recrystallization is critical to isolate the product. Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>95% purity) .
- Safety : Handle chlorinated intermediates in a fume hood with PPE (gloves, goggles) due to potential toxicity .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s structural and electronic properties?
- Answer :
- 1H/13C NMR : Assign peaks using DEPT and COSY spectra to confirm substitution patterns (e.g., chloroquinoline vs. isoindole-dione moieties) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- Computational Tools : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian. Compare computed IR spectra with experimental data to validate structures .
Q. How can researchers integrate theoretical frameworks to guide mechanistic studies on this compound’s bioactivity?
- Answer : Link hypotheses to established theories (e.g., structure-activity relationships for kinase inhibition). For example:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase) based on phthalimide’s π-π stacking potential .
- Conceptual Frameworks : Apply Lipinski’s Rule of Five to predict bioavailability, supported by calculated LogP and polar surface area values .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables when evaluating this compound’s biological activity (e.g., enzyme inhibition)?
- Answer :
- Block Design : Use randomized block designs with split-split plots to control variables (e.g., temperature, solvent batches). For enzyme assays, include negative controls (solvent-only) and positive controls (known inhibitors) .
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate. Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values .
- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .
Q. How can researchers resolve contradictions in reported data on this compound’s solubility and stability across different solvents?
- Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere). Pre-dry solvents to avoid hydrolysis .
- Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Stability studies (e.g., HPLC at 0, 24, 48 hours) identify degradation products .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., phthalimide derivatives) to identify trends in solvent compatibility .
Q. What methodologies are recommended for assessing the environmental fate and ecotoxicological risks of this compound?
- Answer :
- Environmental Persistence : Conduct OECD 301 biodegradation tests. Measure half-life in soil/water using LC-MS/MS .
- Toxicity Assays : Use Daphnia magna or Aliivibrio fischeri for acute toxicity (EC50). For chronic effects, apply zebrafish embryo assays (FET) .
- Computational Modeling : Predict bioaccumulation using EPI Suite’s BCFBAF module, cross-referenced with experimental LogD (pH 7.4) data .
Q. How can mechanistic studies differentiate between on-target and off-target effects in cellular models?
- Answer :
- CRISPR Knockouts : Generate cell lines lacking the putative target protein (e.g., acetylcholinesterase). Compare compound efficacy in wild-type vs. knockout models .
- Proteomics : Use SILAC or TMT labeling to identify differentially expressed proteins post-treatment. Validate hits with Western blot .
- Pathway Analysis : Apply gene set enrichment analysis (GSEA) to RNA-seq data, focusing on pathways linked to the compound’s theoretical mechanism .
Q. What cross-disciplinary approaches enhance the development of this compound for pharmacological applications?
- Answer :
- Medicinal Chemistry : Optimize pharmacokinetics via prodrug strategies (e.g., esterification of hydroxyl groups) .
- Environmental Chemistry : Align with green chemistry principles (e.g., solvent recycling) to reduce waste .
- Data Science : Build QSAR models using public databases (e.g., ChEMBL) to predict novel derivatives with improved activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
